molecular formula C8H15FN2O4 B8585726 6-Fluoro-5-hydroxy-4-nitro-hexanoic acid dimethylamide

6-Fluoro-5-hydroxy-4-nitro-hexanoic acid dimethylamide

Cat. No. B8585726
M. Wt: 222.21 g/mol
InChI Key: CWLKBESAGBHMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-5-hydroxy-4-nitro-hexanoic acid dimethylamide is a useful research compound. Its molecular formula is C8H15FN2O4 and its molecular weight is 222.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-5-hydroxy-4-nitro-hexanoic acid dimethylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-5-hydroxy-4-nitro-hexanoic acid dimethylamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Fluoro-5-hydroxy-4-nitro-hexanoic acid dimethylamide

Molecular Formula

C8H15FN2O4

Molecular Weight

222.21 g/mol

IUPAC Name

6-fluoro-5-hydroxy-N,N-dimethyl-4-nitrohexanamide

InChI

InChI=1S/C8H15FN2O4/c1-10(2)8(13)4-3-6(11(14)15)7(12)5-9/h6-7,12H,3-5H2,1-2H3

InChI Key

CWLKBESAGBHMJB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCC(C(CF)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (−78° C.) solution of oxalyl chloride (0.9 ml, 9.63 mmol) in anhydrous dichloromethane (5 ml) was added anhydrous DMSO (1.4 ml, 19.38 mmol) dropwise and the reaction mixture was stirred for 15 min. A solution of 2-fluoroethanol (0.44 mL, 7.5 mmol) in dichloromethane (2 ml) was slowly added into the reaction flask. The reaction mixture was stirred for 15 min, then it was diluted with dichloromethane (60 ml), followed by addition of dry Et3N (4.4 ml, 31.25 mmol). The reaction mixture was stirred for 15 min, then warmed to 0° C. and stirred at 0° C. for 2 h. To the reaction mixture was added a solution of N,N-dimethyl-4-nitro-butyramide (0.99 g, 6.25 mmol) in CH2Cl2 (5 ml). The reaction mixture was stirred at 0° C. for 3 h and then stirred at room temperature overnight. The mixture was concentrated and extracted with ethyl acetate. The organic layer were dried and evaporated. The residue was purified by silica gel (CH2Cl2/EtOAc=1:3) to give 1.23 g (89%) of the titled product as a colorless viscous oil. 1H NMR (CDCl3): 4.98 (bs, 1H), 4.81-4.72 (m, 1H), 4.70-4.61 (m, 1H), 4.59-4.37 (m, 1H), 4.33-4.18 (m, 1H), 3.02-2.98 (m, 3H), 2.94-2.93 (m, 3H), 2.46-2.22 (m, 4H).
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0.44 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.4 mL
Type
reactant
Reaction Step Four
Quantity
0.99 g
Type
reactant
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six
Yield
89%

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